REACTION_CXSMILES
|
CS[CH2:3][CH2:4][N:5]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:15].O[O:17][S:18]([O-:20])=O.[K+].[CH3:22]O>O>[CH3:22][S:18]([CH2:3][CH2:4][N:5]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:15])(=[O:20])=[O:17] |f:1.2|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
CSCCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted into dichloromethane (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with aqueous brine solution (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)CCN1C(C2=CC=CC=C2C1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |